molecular formula C22H43NO2 B13809120 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol CAS No. 56666-49-0

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol

Cat. No.: B13809120
CAS No.: 56666-49-0
M. Wt: 353.6 g/mol
InChI Key: MNLWCEDTFXXDSG-UHFFFAOYSA-N
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Description

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol is a structurally complex aliphatic alcohol featuring an 18-carbon chain (octadecanol) with three distinct functional groups:

  • A hydroxyl group at position 6.
  • A pyrrolidinyl substituent and an oxo group at position 17.

Its physicochemical properties, such as solubility and biodegradability, are likely influenced by the pyrrolidine ring and oxo group, distinguishing it from simpler long-chain alcohols .

Properties

CAS No.

56666-49-0

Molecular Formula

C22H43NO2

Molecular Weight

353.6 g/mol

IUPAC Name

12-hydroxy-1-pyrrolidin-1-yloctadecan-1-one

InChI

InChI=1S/C22H43NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h21,24H,2-20H2,1H3

InChI Key

MNLWCEDTFXXDSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)N1CCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of octadecanoic acid with pyrrolidine in the presence of a dehydrating agent to form the pyrrolidinyl derivative. This intermediate is then subjected to oxidation to introduce the oxo group at the 18th position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate (PCC) for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

Scientific Research Applications

18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol involves its interaction with specific molecular targets and pathways. The oxo group and pyrrolidinyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Table 1 highlights key structural differences between the target compound and analogs from the evidence:

Compound Chain Length Functional Groups Substituents
18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol C18 Hydroxyl, oxo, pyrrolidinyl Positions 7 (OH) and 18 (pyrrolidine/oxo)
1-Octadecanol C18 Hydroxyl Terminal (C1)
Octyldodecanol C20 Hydroxyl Branched (2-octyl-1-dodecanol)
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid C4 Carboxylic acid, oxopyrrolidinyl Position 2 (oxopyrrolidine)

Key Insights :

  • The target compound’s pyrrolidinyl group introduces nitrogen-based polarity, contrasting with the purely hydrophobic 1-octadecanol .
  • Its branched hydroxyl position (C7) and terminal oxo group may enhance steric hindrance compared to linear alcohols like 1-octadecanol.

Physicochemical Properties

Table 2 extrapolates properties based on structural analogs:

Compound Melting Point Water Solubility LogP (Predicted)
This compound ~40–50°C Low 3.5–4.5
1-Octadecanol 58–60°C Insoluble 7.4
Octyldodecanol ~15–20°C Insoluble 8.1
2-Pyrrolidone -20°C Miscible -0.52

Key Insights :

  • The pyrrolidinyl and oxo groups reduce hydrophobicity (lower LogP vs. 1-octadecanol) but may enhance solubility in polar organic solvents .
  • Branching in octyldodecanol lowers melting points compared to linear analogs, suggesting similar trends if the target compound adopts non-linear conformations .

Key Insights :

  • The pyrrolidine ring may confer bioactive properties, akin to piracetam’s neuroactivity, but the long carbon chain could limit blood-brain barrier penetration .
  • Environmental persistence of the target compound may exceed 1-octadecanol due to reduced microbial degradation of the pyrrolidinyl group .

Research Findings and Implications

  • Synthesis Challenges: The compound’s multiple functional groups necessitate advanced purification techniques, such as the chromatographic methods used for octyldodecanol .
  • Toxicity Considerations: While 1-octadecanol is classified as low-risk, the target compound’s pyrrolidine moiety warrants ecotoxicological testing, as seen with 2-pyrrolidone derivatives .
  • Applications: Potential use in drug delivery systems due to balanced lipophilicity and polar substituents, contrasting with purely hydrophobic alcohols like octyldodecanol .

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